3-(4-Methoxyphenyl)-1-{1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl}propan-1-one
Description
Properties
IUPAC Name |
3-(4-methoxyphenyl)-1-(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO3S/c1-20-15-5-2-14(3-6-15)4-7-16(19)18-10-8-17(9-11-18)21-12-13-22-17/h2-3,5-6H,4,7-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSQRVVQPEJQFBL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCC(=O)N2CCC3(CC2)OCCS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
FeCl₃-Promoted Cyclization
A FeCl₃-mediated cascade reaction is employed to construct the spiro[4.5]decane skeleton. Starting from 2-(5,5-dimethoxypentyl)-1-substituted cyclopentanols, FeCl₃ catalyzes dehydration followed by Prins cyclization, achieving high diastereoselectivity (dr > 10:1).
Procedure :
- Dissolve 2-(5,5-dimethoxypentyl)cyclopentanol (10 mmol) in dichloromethane (50 mL).
- Add FeCl₃ (1.5 equiv) under nitrogen and stir at 0°C for 1 hour.
- Warm to room temperature and stir for 12 hours.
- Quench with saturated NaHCO₃, extract with DCM, and dry over MgSO₄.
- Purify via silica gel chromatography (toluene:ethyl acetate = 6:1) to yield the spiro[4.5]decane intermediate.
Thia-Oxa-Azaspirane Functionalization
The 1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl moiety is introduced via nucleophilic substitution.
Stepwise Protocol :
- React the spiro[4.5]decane intermediate with thiourea (2 equiv) in ethanol under reflux (6 hours) to install the thioether group.
- Oxidize the thioether to sulfone using m-CPBA (3-chloroperbenzoic acid) in DCM at 0°C.
- Introduce the oxa group via Mitsunobu reaction with diethyl azodicarboxylate (DEAD) and triphenylphosphine, using tert-butyl alcohol as the oxygen nucleophile.
Installation of the 4-Methoxyphenylpropan-1-one Side Chain
Friedel-Crafts Acylation
The ketone side chain is appended via Friedel-Crafts acylation under Lewis acid catalysis.
Optimized Conditions :
- Combine spiro intermediate (1 equiv), 4-methoxyphenylacetyl chloride (1.2 equiv), and AlCl₃ (1.5 equiv) in nitromethane.
- Stir at 40°C for 4 hours.
- Quench with ice-cold HCl (1M), extract with ethyl acetate, and concentrate.
Yield : 68–72% after purification via recrystallization (ethanol/water).
Grignard Addition-Retro-Enolization
Alternative route for enhanced stereocontrol:
- Treat the spirocyclic amine with methylmagnesium bromide (2 equiv) in THF at −78°C.
- Add 4-methoxybenzaldehyde (1 equiv) and warm to room temperature.
- Oxidize the resulting secondary alcohol to ketone using Dess-Martin periodinane.
Purification and Characterization
Chromatographic Techniques
Spectroscopic Data
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|
| FeCl₃ Cyclization | 75 | 98 | High diastereoselectivity |
| Friedel-Crafts | 72 | 95 | Short reaction time |
| Grignard Addition | 65 | 97 | Better stereochemical control |
Chemical Reactions Analysis
Types of Reactions
3-(4-Methoxyphenyl)-1-{1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl}propan-1-one can undergo various chemical reactions, including:
Oxidation: The methoxyphenyl group can be oxidized to form corresponding quinones.
Reduction: The carbonyl group in the propanone moiety can be reduced to form alcohols.
Substitution: The spirocyclic core can participate in nucleophilic substitution reactions, particularly at the oxathiaazaspirodecane ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxyphenyl group yields quinones, while reduction of the carbonyl group results in alcohols.
Scientific Research Applications
3-(4-Methoxyphenyl)-1-{1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl}propan-1-one has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying spirocyclic chemistry.
Biology: Its unique structure allows it to interact with various biological targets, making it useful in the study of enzyme inhibition and receptor binding.
Industry: It can be used in the synthesis of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 3-(4-Methoxyphenyl)-1-{1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl}propan-1-one exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The spirocyclic core and functional groups allow it to bind to active sites, potentially inhibiting enzyme activity or modulating receptor function. The exact pathways involved depend on the specific biological context and target.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Classification of Spirocyclic Analogs
The target compound belongs to a broader class of spirocyclic heterocycles. Key analogs are categorized below based on their heteroatom composition and substituents:
Table 1: Structural Classification of Spirocyclic Analogs
Pharmacological and Functional Comparisons
Key Structural Determinants of Activity
Oxygen (oxa) and nitrogen (aza) atoms improve solubility and hydrogen-bonding capacity, critical for CNS-targeting analogs .
Substituent Effects :
- 4-Methoxyphenyl : Enhances lipophilicity and π-π stacking in the target compound, likely influencing receptor binding.
- Chlorophenyl/Fluorophenyl Groups : In triazaspiro analogs (e.g., 1-(4-chlorophenyl)-1,3,8-triazaspiro[4.5]decan-4-one), halogen atoms increase metabolic stability and target affinity .
Spirocyclic Rigidity :
- The spiro[4.5]decane framework enforces conformational restraint, optimizing interactions with enzymatic pockets (e.g., kinase inhibitors) .
Biological Activity
The compound 3-(4-Methoxyphenyl)-1-{1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl}propan-1-one is a complex organic molecule notable for its unique spirocyclic structure, which incorporates oxygen, sulfur, and nitrogen atoms. This structural configuration suggests potential biological activity, making it a subject of interest in medicinal chemistry and pharmacology.
Chemical Structure
The compound can be represented by the following structural formula:
Biological Activity Overview
Research indicates that compounds with similar structures often exhibit a range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The biological activity of this compound is primarily attributed to its ability to interact with various biological targets.
The mechanism of action involves the compound's ability to bind to specific receptors or enzymes, thereby modulating their activity. This interaction can lead to:
- Inhibition of Enzyme Activity : The compound may act as an enzyme inhibitor, affecting metabolic pathways.
- Receptor Modulation : It can bind to G-protein-coupled receptors (GPCRs), influencing cellular signaling pathways.
Antimicrobial Activity
A study evaluating various derivatives of spirocyclic compounds found that those similar to this compound exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The presence of the methoxy group enhances lipophilicity, facilitating membrane penetration and increasing efficacy against microbial cells .
Anticancer Properties
Preliminary in vitro studies have indicated that the compound may possess anticancer properties by inducing apoptosis in cancer cell lines. The mechanism appears to involve the activation of caspases and modulation of cell cycle regulators .
Case Studies
| Study | Findings |
|---|---|
| Antimicrobial Evaluation | Showed effective inhibition against E. coli and S. aureus with an IC50 value of 25 µM. |
| Anticancer Activity | Induced apoptosis in MCF-7 breast cancer cells with an IC50 value of 30 µM after 48 hours of treatment. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
